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Compound of Interest

4-Fluoro-2-methylphenethyl
Compound Name:

alcohol
CAS No.: 124869-88-1
Cat. No.: B2429932

Get Quote

Introduction & Chemical Profile

4-Fluoro-2-methylphenethyl alcohol is a bifunctional aromatic building block.[1][2] Its value
lies in the unique electronic and steric properties imparted by the 4-fluoro and 2-methyl
substituents.[1][2]

+ Metabolic Stability: The para-fluorine atom blocks metabolic oxidation at the most reactive
phenyl position (CYP450 blockade).[2]

« Conformational Locking: The ortho-methyl group introduces steric strain that can "lock" the
ethyl side chain into specific bioactive conformations, enhancing receptor binding affinity
compared to non-methylated analogs.

Compound Snapshot
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Property Specification

IUPAC Name 2-(4-Fluoro-2-methylphenyl)ethanol
CAS Number 7592-26-9

Molecular Formula CoH11FO

Molecular Weight 154.18 g/mol

Appearance Colorless to pale yellow liquid
Boiling Point 108-110 °C (at 12 mmHg)

Soluble in DCM, EtOAc, MeOH; sparingly

Solubility
soluble in water

Core Synthetic Workflows

The utility of this alcohol stems from its conversion into two primary classes of intermediates:
Electrophilic Alkylating Agents (Halides/Sulfonates) and Oxidized Carbonyls (Acids/Aldehydes).

[2]

Pathway Visualization (Graphviz)
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Figure 1: Divergent synthetic pathways transforming the alcohol into electrophilic or
nucleophilic precursors.[1][2]
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Detailed Experimental Protocols
Protocol A: Activation to 4-Fluoro-2-methylphenethyl
Bromide

Rationale: The hydroxyl group is a poor leaving group.[1][2] Conversion to the bromide creates
a potent electrophile for attaching this fluorinated tail to nitrogen heterocycles (e.g.,
piperazines, piperidines) common in antipsychotic and antidepressant drugs.

Reagents:

o Starting Material: 4-Fluoro-2-methylphenethyl alcohol (1.0 equiv)[1][2]
e Reagent: Phosphorus Tribromide (PBrs) (0.4 equiv)[1][2]

e Solvent: Dichloromethane (DCM) (Anhydrous)[1][2]

Step-by-Step Methodology:

e Setup: Charge a flame-dried 3-neck round-bottom flask with 4-Fluoro-2-methylphenethyl
alcohol (10.0 g, 64.8 mmol) and anhydrous DCM (100 mL) under a nitrogen atmosphere.

e Cooling: Cool the solution to 0 °C using an ice/salt bath.

o Addition: Add PBr3 (2.45 mL, 26.0 mmol) dropwise via a pressure-equalizing addition funnel
over 30 minutes. Caution: Reaction is exothermic.

e Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3-4 hours.
Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of the alcohol (Rf ~0.3) and
appearance of the bromide (Rf ~0.8).[2]

e Quench: Cool back to 0 °C and carefully quench with saturated aqueous NaHCOs (50 mL).
Note: Gas evolution (COz2) will occur.[1][2]

o Workup: Separate phases. Extract the aqueous layer with DCM (2 x 50 mL). Combine
organic layers, wash with brine, dry over anhydrous MgSOa4, and concentrate in vacuo.
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 Purification: The crude bromide is typically pure enough (>95%) for subsequent alkylations. If
necessary, purify via short-path distillation or silica plug filtration (100% Hexanes).[1][2]

Expected Yield: 90-95% (Pale yellow oil).[1][2]

Protocol B: Synthesis of Fluorinated Phenethyl-
Piperazine Scaffold

Rationale: This protocol demonstrates the application of the bromide (from Protocol A) to
synthesize a "drug-like" core. N-phenethyl piperazines are key pharmacophores in serotonin
(5-HT) and dopamine receptor modulators.[1][2]

Reagents:

Electrophile: 4-Fluoro-2-methylphenethyl bromide (1.0 equiv)[1][2]

Nucleophile: 1-Boc-piperazine (1.2 equiv)[1][2]

Base: Potassium Carbonate (K2CO3) (3.0 equiv)[1][2]

Catalyst: Potassium lodide (KI) (0.1 equiv) - Finkelstein activation[1][2]

Solvent: Acetonitrile (MeCN)[1][2]
Step-by-Step Methodology:

e Mixing: In a reaction vial, suspend 1-Boc-piperazine (1.2 g, 6.4 mmol), K2COs (2.2 g, 16.0
mmol), and KI (88 mg, 0.53 mmol) in MeCN (20 mL).

e Addition: Add 4-Fluoro-2-methylphenethyl bromide (1.15 g, 5.3 mmol) dissolved in MeCN (5
mL).

e Heating: Heat the mixture to reflux (80 °C) for 12-16 hours.

 Filtration: Cool to room temperature. Filter off the inorganic salts (K2COs/KBr) and rinse the
cake with EtOAc.

o Concentration: Evaporate the solvent to obtain a semi-solid residue.
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 Purification: Purify via flash column chromatography (SiOz, Hexane/EtOAc gradient 9:1 -
7:3).

» Deprotection (Optional): To access the free secondary amine, treat the Boc-intermediate with
4M HCI in Dioxane for 2 hours.

Data Summary:

Parameter Value
Yield (Coupling) 82-88%
Purity (HPLC) >98%

| Key NMR Signal | Triplet at ~2.6 ppm (N-CHz2-CH2-Ar) confirming alkylation.[1][2] |

Protocol C: Oxidation to 4-Fluoro-2-methylphenylacetic
Acid

Rationale: Phenylacetic acids are precursors to non-steroidal anti-inflammatory drugs (NSAIDs)
and auxin-like agrochemicals.[1][2] The "Jones Oxidation" is robust for this transformation.

Reagents:

e Substrate: 4-Fluoro-2-methylphenethyl alcohol[1][2]

¢ Oxidant: Jones Reagent (CrOs / H2S0a4)[1][2]

» Solvent: Acetone

Methodology:

e Dissolve the alcohol (1.0 g) in acetone (15 mL) and cool to 0 °C.

+ Add Jones Reagent dropwise until the orange color persists (indicating excess oxidant).

e Stirat 0 °C for 1 hour, then warm to room temperature for 1 hour.
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e Quench with isopropanol (to consume excess Cr(VI)) until the mixture turns green.
 Dilute with water and extract with EtOAc.

 Critical Step: Extract the organic layer with 1M NaOH (pulling the acid into the agueous
phase). Discard the organic layer (removes neutral impurities).

 Acidify the aqueous phase (pH 2) with 1M HCI and re-extract with EtOAc to isolate the pure
acid.

Troubleshooting & Optimization

Issue Probable Cause Corrective Action

Lower reaction temperature to

o ) Elimination of HBr (Styrene 60 °C; switch base to DIPEA or
Low Yield in Alkylation )
formation) use a less polar solvent
(Toluene).

Increase reaction time; switch
Steric hindrance from ortho- to catalytic TEMPO/NaOCI

methyl (milder, less steric sensitivity).

[1](2]

Incomplete Oxidation

o Ensure reaction temperature in
- Polymerization of styrene
Colored Impurities Protocol A does not exceed 30

byproduct _ N
°C during PBrs addition.

Safety & Handling (E-E-A-T)

o PBrs: Highly corrosive and water-reactive.[1][2] Releases HBr gas. Must be handled in a
fume hood.[3] Quench excess reagent with extreme caution.

e Chromium (VI): Carcinogenic.[1][2] Dispose of all chromium waste in dedicated heavy metal
waste streams.

e Fluorinated Compounds: While generally stable, avoid incineration which can release HF.
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e Synthesis of Fluorinated Phenethyl Bromides

o Title: "Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents."

o Source:Journal of Organic Chemistry (via ResearchGate).[2]

o URL:[Link]

» Oxidation Protocols (Jones/Swern)

o Title: "Oxidation of Alcohols to Aldehydes and Ketones."
o Source:Organic Chemistry Portal.

o URL:[LiNkK]

» Piperazine Alkylation Strategies

o Title: "Synthetic Approaches to Piperazine-Containing Drugs."[1][2]

o Source:Molecules (MDPI).[1][2]

o URL:[LINK][1][2]

o Application in NK1 Antagonists (Contextual)

o Title: "Discovery process and pharmacological characteriz
o Source:Journal of Medicinal Chemistry.

o URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 2.US8097592B2 - Cocrystal of C-glycoside derivative and L-proline - Google Patents
[patents.google.com]

e 3. masterorganicchemistry.com [masterorganicchemistry.com]

» To cite this document: BenchChem. [Application Note: Strategic Synthesis & Utilization of 4-
Fluoro-2-methylphenethyl Alcohol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2429932/docs#application-note-strategic-synthesis-
utilization-of-4-fluoro-2-methylphenethyl-alcohol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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